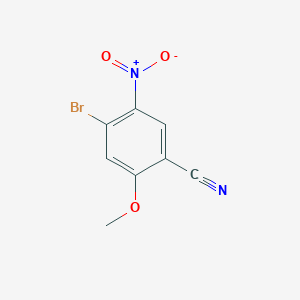

4-Bromo-2-methoxy-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O3 It is a derivative of benzonitrile, featuring bromine, methoxy, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-nitrobenzonitrile typically involves the bromination of 2-methoxy-5-nitrobenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzonitriles.

Reduction: Formation of 4-bromo-2-methoxy-5-aminobenzonitrile.

Oxidation: Formation of 4-bromo-2-methoxy-5-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

4-Bromo-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.

Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-methoxy-5-nitrobenzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by a catalyst .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.

4-Bromo-2-methoxybenzonitrile: Lacks the nitro group, making it less reactive in certain reactions.

4-Bromo-2-nitrobenzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

4-Bromo-2-methoxy-5-nitrobenzonitrile is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the aromatic ring. This combination of groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research .

Actividad Biológica

Overview

4-Bromo-2-methoxy-5-nitrobenzonitrile is an organic compound characterized by its unique structure, which includes bromine, methoxy, and nitro functional groups. Its molecular formula is C8H5BrN2O3. This compound is notable for its applications in organic synthesis, pharmaceutical research, and materials science. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.

The synthesis of this compound typically involves the bromination of 2-methoxy-5-nitrobenzonitrile using brominating agents such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. Controlled reaction conditions are essential for achieving the desired product with high yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an anticancer agent. Below are some key findings:

Anticancer Properties

- Cytotoxicity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzonitrile have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, likely through the disruption of cellular processes essential for survival. Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in a dose-dependent manner .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line | Notes |

|---|---|---|---|

| This compound | 0.65 - 2.41 | MCF-7 | Significant cytotoxic activity observed |

| Doxorubicin | ~0.1 | MCF-7 | Reference compound for comparison |

| Lambertianic Acid | Sub-micromolar | CEM-13, U-937 | Exhibited lower activity compared to derivatives |

| Combretastatin-A4 | ~0.12 - 0.48 | Various | Microtubule destabilizing agent |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on MCF-7 cell lines, revealing an IC50 value of approximately 1.5 µM, indicating potent anticancer properties compared to standard treatments like doxorubicin .

Case Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms induced by this compound, utilizing flow cytometry to assess cell cycle changes and apoptosis markers. Results showed a significant increase in early apoptotic cells upon treatment with the compound .

Research Applications

The compound has several applications beyond its anticancer potential:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.

- Chemical Biology : Used as a probe for biochemical pathways and enzyme mechanisms.

- Materials Science : Potential applications in developing novel materials with specific electronic or optical properties.

Propiedades

IUPAC Name |

4-bromo-2-methoxy-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c1-14-8-3-6(9)7(11(12)13)2-5(8)4-10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWOLTSHVOOHAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.